molecular formula C14H14N2O3S2 B2682762 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922005-97-8

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2682762
CAS RN: 922005-97-8
M. Wt: 322.4
InChI Key: LJIYNSYZZHJSHI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The compound contains a thiophene ring, a tetrahydroquinoline ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Tetrahydroquinoline is a heterocyclic compound that consists of a quinoline ring system that has been fully reduced to a piperidine (six-membered ring with one nitrogen atom) and a cyclohexane (six-membered ring) system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiophene ring, and the tetrahydroquinoline ring. Sulfonamides are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions . Thiophenes can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the water solubility of the compound . The compound’s reactivity, stability, and other properties would also be influenced by the presence of the thiophene and tetrahydroquinoline rings .

Scientific Research Applications

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

The inhibitory effects of tetrahydroisoquinoline derivatives on PNMT, an enzyme involved in epinephrine biosynthesis, have been studied. These compounds, including variations like 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, have shown potential in regulating epinephrine levels, which could have implications for treating conditions like hypertension and certain types of tumors (Blank et al., 1980).

Anticancer Activity

Novel quinoline bearing sulfonamide derivatives, including those with structures similar to the queried compound, have demonstrated cytotoxic activity against human breast cancer cell lines. This suggests their potential as carbonic anhydrase inhibiting anticancer drugs, with some compounds showing IC50 values comparable to or better than doxorubicin, a reference drug (Ahmed et al., 2017).

Protein Kinase Inhibition

Isoquinoline sulfonamides have been identified as inhibitors of protein kinase C (PKC), a key enzyme involved in cell signaling pathways. Their effects on cytotoxic T lymphocyte-mediated lysis and cellular proliferation suggest roles in immune response modulation and potential therapeutic applications in diseases where PKC is implicated (Juszczak & Russell, 1989).

Synthetic Methodologies

Research into the synthesis of tetrahydroisoquinolines and related compounds has expanded the toolkit for creating potential drug analogs. These methodologies enable access to complex structures that could serve as the backbone for novel therapeutic agents targeting a range of diseases, including cancer and central nervous system disorders (Bunce et al., 2012).

Ocular Hypotensive Activity

Sulfonamide derivatives, particularly those related to thieno[2,3-b]thiophene-2-sulfonamides, have been evaluated for their ocular hypotensive activity. These compounds hold potential for the development of new treatments for glaucoma by inhibiting carbonic anhydrase and optimizing physicochemical properties to improve efficacy and reduce side effects (Prugh et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby blocking the synthesis of folic acid in bacteria .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of the sulfonamide group and the tetrahydroquinoline ring, it could be interesting to explore its potential as a pharmaceutical drug. For example, it could be tested for antibacterial activity (given that many sulfonamides are antibiotics) or for other types of biological activity .

properties

IUPAC Name

5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-9-2-7-14(20-9)21(18,19)16-11-4-5-12-10(8-11)3-6-13(17)15-12/h2,4-5,7-8,16H,3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIYNSYZZHJSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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